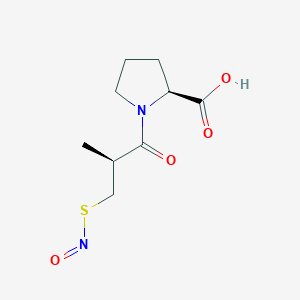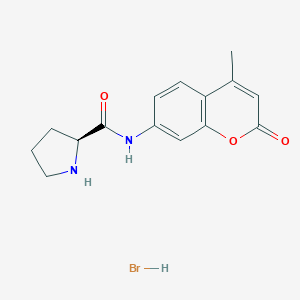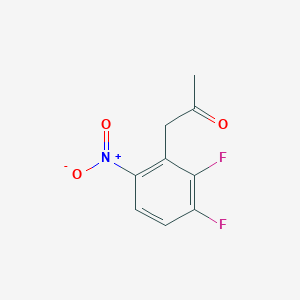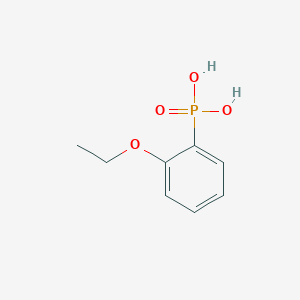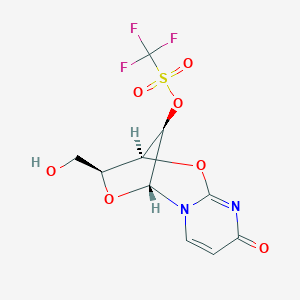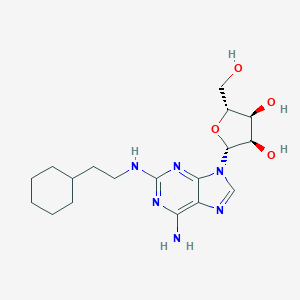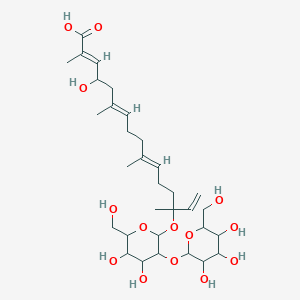
6-Bromo-7-nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-nitroquinoxaline (BNQX) is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. BNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
6-Bromo-7-nitroquinoxaline acts as a competitive antagonist of the AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and synaptic plasticity. The blockade of AMPA receptors by 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
6-Bromo-7-nitroquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 6-Bromo-7-nitroquinoxaline has also been shown to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activation of intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Bromo-7-nitroquinoxaline in lab experiments is its potency and selectivity for the AMPA receptors. This allows for precise manipulation of the glutamate receptor system and investigation of its role in various physiological and pathological processes. However, one of the limitations of using 6-Bromo-7-nitroquinoxaline is its potential off-target effects, which can lead to unintended consequences and confounding results.
Orientations Futures
There are several future directions for the use of 6-Bromo-7-nitroquinoxaline in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have even greater potential for therapeutic applications. Finally, the use of 6-Bromo-7-nitroquinoxaline in combination with other drugs and therapies could lead to novel treatment strategies for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
6-Bromo-7-nitroquinoxaline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with sodium nitrite and hydrochloric acid to form the nitro derivative. The nitro derivative is then reacted with sodium borohydride and acetic acid to reduce the nitro group to an amino group. Finally, the amino group is brominated using N-bromosuccinimide to form 6-Bromo-7-nitroquinoxaline.
Applications De Recherche Scientifique
6-Bromo-7-nitroquinoxaline has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 6-Bromo-7-nitroquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
113269-09-3 |
|---|---|
Nom du produit |
6-Bromo-7-nitroquinoxaline |
Formule moléculaire |
C8H4BrN3O2 |
Poids moléculaire |
254.04 g/mol |
Nom IUPAC |
6-bromo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
Clé InChI |
BPMUIFQVTOCTEL-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
SMILES canonique |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



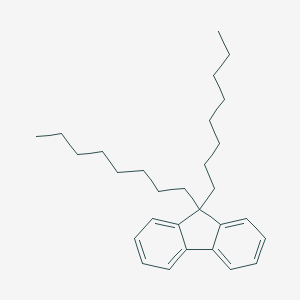
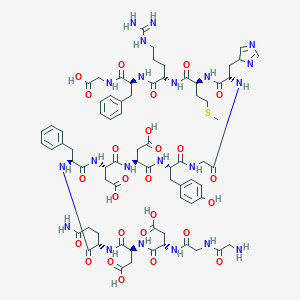
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
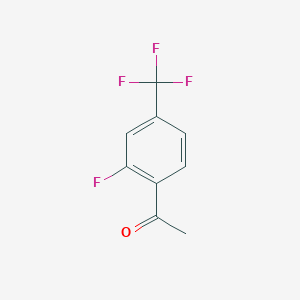
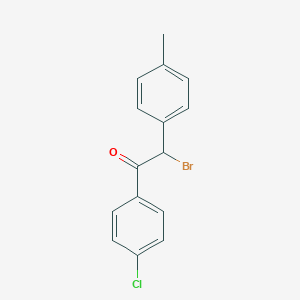
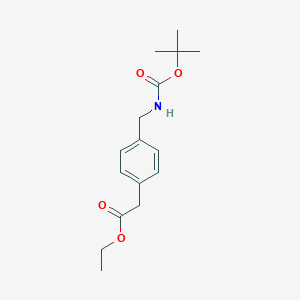
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
